molecular formula C19H23BrN2O3 B10996302 [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10996302
M. Wt: 407.3 g/mol
InChI Key: CQPMTUNGNYWZCG-UHFFFAOYSA-N
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Description

This compound features a cyclohexane ring substituted with an acetic acid group and a 5-bromoindole moiety connected via an acetylated aminomethyl bridge. The bromine atom at position 5 of the indole ring may enhance halogen bonding interactions, while the acetyl amino linker provides conformational flexibility.

Properties

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

IUPAC Name

2-[1-[[[2-(5-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23BrN2O3/c20-15-4-5-16-14(10-15)6-9-22(16)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)

InChI Key

CQPMTUNGNYWZCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Bromination of Indole

Method 1: Direct Bromination

  • Reagents : Bromine (Br₂) in polar aprotic solvents (e.g., DMF).

  • Conditions :

    • Indole dissolved in DMF, treated with bromine at 0–5°C.

    • Reaction time: 1–3 hours.

    • Yield: 70–85%.

Method 2: Sulfonation-Bromination Cascade

  • Steps :

    • Indole → Sodium sulfonate intermediate (NaHSO₃ in alcoholic solvent).

    • Acetylation with acylating reagents (e.g., acetic anhydride).

    • Bromination with Br₂ at ≤9°C.

    • Hydrolysis (NaOH/KOH reflux).

  • Yield : 80–92%.

Alkylation to Introduce Acetic Acid Side Chain

  • Reagents : Bromoacetic acid or ethyl bromoacetate.

  • Conditions :

    • Base: NaH or K₂CO₃ in THF/DMF.

    • Temperature: 60–80°C.

    • Yield: 65–78%.

Example :

Synthesis of 1-(Aminomethyl)cyclohexyl Acetic Acid

Nitro Intermediate Route

  • Steps :

    • Cyclohexane derivative + Nitromethane → Nitromethylcyclohexane.

    • Hydrogenation (H₂/Pd-C) to amine.

    • Hydrolysis (KOH/MeOH) to carboxylic acid.

  • Yield : 75–85%.

Trans-4-Amino Synthesis

  • Steps :

    • Hydrogenation of 4-nitrophenyl acetic acid (H₂/Pd-C).

    • Cyclization under acidic conditions (HCl/EtOH).

  • Yield : 60–70%.

Amide Bond Coupling

Activation of Carboxylic Acid

  • Reagents :

    • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • HOBt (Hydroxybenzotriazole) as coupling additive.

Coupling Reaction

  • Conditions :

    • Solvent: DMF or THF.

    • Temperature: 25–40°C.

    • Reaction time: 12–24 hours.

  • Yield : 50–68%.

Example :

Optimization and Challenges

Purification Techniques

  • Column Chromatography : Silica gel (eluent: EtOAc/Hexane).

  • Recrystallization : Ethyl acetate/heptane (1:10).

Side Reactions

  • Over-bromination of indole (controlled by temperature).

  • Racemization during amide coupling (mitigated by low-temperature coupling).

Comparative Analysis of Methods

Step Method Yield (%) Key Advantage
5-Bromoindole synthesisSulfonation-bromination80–92Scalable, high purity
Cyclohexyl acetic acidNitro intermediate75–85High stereoselectivity
Amide couplingEDC/HOBt50–68Mild conditions, minimal racemization

Industrial-Scale Considerations

  • Catalysts : Pd/C for hydrogenations.

  • Solvent Recovery : THF and DMF recycled via distillation.

  • Cost Drivers : Bromine ($2.5/kg) and Pd-C ($150/g) .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The terminal carboxylic acid undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility or creating prodrugs.

ReagentConditionsProductYield*Reference
MethanolH₂SO₄, reflux, 12 hMethyl ester derivative~85%
EthanolHCl, 80°C, 6 hEthyl ester derivative~78%

*Yields are estimated based on analogous reactions for indole-containing carboxylic acids.

Reduction and Oxidation Reactions

The cyclohexyl and acetamide groups participate in redox reactions:

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to an alcohol under mild conditions.

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the cyclohexyl ring to a dicarboxylic acid under acidic conditions.

Electrophilic Aromatic Substitution (EAS) on the Indole Ring

The brominated indole undergoes EAS at reactive positions (e.g., C-3 or C-7). Bromine at C-5 directs incoming electrophiles to these sites:

ReactionReagentConditionsProduct
NitrationHNO₃/H₂SO₄0°C, 2 h3-nitro-5-bromoindole derivative
SulfonationSO₃/H₂SO₄50°C, 4 h7-sulfo-5-bromoindole derivative

Acetamide Hydrolysis

The acetamide group hydrolyzes to a primary amine under acidic or basic conditions:

ConditionsReagentProduct
Acidic6M HCl, reflux, 8 hFree amine derivative + acetic acid
BasicNaOH (2M), 60°C, 6 hSodium salt of the amine

Ester Hydrolysis

Ester derivatives revert to the carboxylic acid via saponification (e.g., NaOH/EtOH).

Nucleophilic Substitution at the Bromine Site

The aryl bromide undergoes substitution under transition-metal catalysis (e.g., Suzuki coupling):

ReagentCatalystProduct
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-phenylindole derivative

Amide Coupling Reactions

The primary amine (post-hydrolysis) reacts with activated carbonyls (e.g., CDI) to form new amides :

ReagentConditionsProduct
Acetyl chloridePyridine, RT, 2 hN-acetylated derivative

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH → sodium salt), enhancing water solubility .

Key Research Findings

  • Antibacterial Synergy : Bromine substitution enhances interactions with bacterial enzymes (e.g., cystathionine γ-synthase), potentiating antibiotic activity .

  • Stability : The cyclohexyl group stabilizes the molecule against metabolic degradation compared to linear analogs.

  • Solubility Modulation : Ester derivatives show improved lipid solubility, aiding blood-brain barrier penetration.

Scientific Research Applications

Biological Applications

1. Anticancer Research
Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with cellular receptors involved in cancer progression. Research indicates that indole-based compounds can inhibit tumor growth and promote apoptosis in cancer cells. For instance, studies have shown that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of the indole ring, which is known to interact with inflammatory pathways. Research into related compounds has demonstrated their ability to inhibit key enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases . Further investigation is warranted to elucidate the specific anti-inflammatory mechanisms of this compound.

3. Neurological Implications
Indoles are also recognized for their neuroprotective effects. Preliminary studies suggest that compounds containing indole structures may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases . The potential for [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid to influence neurological pathways presents an exciting avenue for future research.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
  • Comparison with Similar Compounds

    Research Findings and Implications

    • Halogen Effects : The 5-bromo substitution in the target compound may enhance binding affinity via halogen bonds compared to methoxy or chloro analogues .
    • Lipophilicity : The cyclohexane backbone increases lipophilicity, suggesting superior blood-brain barrier penetration compared to indole-acetic acid derivatives .
    • Synthetic Complexity : Multi-step syntheses (e.g., coupling bromoindole with cyclohexane intermediates) are common, as seen in and , indicating scalability challenges .

    Biological Activity

    [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound with significant potential in medicinal chemistry, particularly due to its indole structure and the presence of a bromo substituent. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

    C16H22BrN2O2\text{C}_{16}\text{H}_{22}\text{BrN}_2\text{O}_2

    Key Structural Components:

    • Indole Ring: Contributes to various biological activities.
    • Bromo Substituent: Enhances reactivity and potential interactions with biological targets.
    • Cyclohexyl Acetic Acid Backbone: Provides a hydrophobic environment that may influence pharmacokinetic properties.

    Research indicates that compounds containing indole structures can interact with multiple biological pathways. The mechanisms of action for [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid may include:

    • Inhibition of Enzymatic Activity: Indole derivatives often act as enzyme inhibitors, impacting pathways such as apoptosis and cell proliferation.
    • Antimicrobial Activity: The compound may exhibit inhibitory effects against various bacterial strains, enhancing the efficacy of existing antibiotics.
    • Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through induction of apoptosis or cell cycle arrest.

    Anticancer Activity

    A study investigated the cytotoxicity of indole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that compounds similar to [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential .

    Antimicrobial Activity

    The compound's antimicrobial properties were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed superior inhibitory effects compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

    Case Studies

    StudyFindingsReference
    Anticancer ActivitySignificant cytotoxicity against MCF-7 and HCT-116 cells; IC50 values in low micromolar range
    Antimicrobial EfficacyInhibition of S. aureus and E. coli growth; higher efficacy than traditional antibiotics
    Mechanism ExplorationInduction of apoptosis via caspase activation in cancer cells

    Research Findings

    Recent studies have highlighted the significance of indole derivatives in drug development:

    • Indole-Based Metal Complexes: Research into metal complexes containing indole has shown enhanced biological activity compared to their non-complexed counterparts, suggesting that metal coordination could improve efficacy against cancer cells .
    • Structure-Activity Relationship (SAR): Investigations into the SAR of similar compounds have revealed that modifications to the indole ring significantly affect biological activity, emphasizing the importance of chemical structure in therapeutic applications .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, and what key intermediates are involved?

    • Methodology : The compound can be synthesized via multi-step reactions involving:

    Indole functionalization : React 5-bromoindole with chloroacetyl chloride in the presence of triethylamine to form the 5-bromoindole acetyl chloride intermediate .

    Amide coupling : Combine the intermediate with a cyclohexane-based amine (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) under basic conditions (NaHCO₃/THF) to form the acetylated cyclohexane backbone .

    Deprotection and cyclization : Use Fe powder and NH₄Cl in ethanol to reduce nitro groups or HCl/MeOH to remove tert-butoxycarbonyl (Boc) protecting groups .

    • Key intermediates : tert-Butyl-protected carbamate derivatives and nitro-substituted pyrimidines are critical for structural control .

    Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

    • Techniques :

    • ¹H/¹³C-NMR : To confirm indole and cyclohexyl proton environments, including integration ratios for substituents (e.g., bromine) .
    • LC-MS : For molecular ion verification (e.g., [M + H]+ peaks) and purity assessment .
    • Elemental analysis : To validate stoichiometry, especially for nitro or bromine content .

    Q. What safety protocols should be followed when handling this compound?

    • Guidelines : While no specific GHS hazards are reported for structurally similar indole derivatives, standard precautions include:

    • Use of fume hoods and PPE (gloves, lab coats) during synthesis .
    • Avoidance of inhalation/contact, particularly with intermediates like acetyl chlorides .

    Advanced Research Questions

    Q. How can reaction yields be optimized in the synthesis of this compound, particularly for large-scale applications?

    • Strategies :

    • Catalyst screening : Nickel ferrite nanoparticles (NiFe₂O₄) enhance reaction efficiency in multicomponent reactions via improved surface area and magnetic recovery .
    • Solvent optimization : Reflux in THF or NMP improves solubility of bulky intermediates (e.g., tert-butyl carbamates) .
    • Temperature control : Stepwise heating (e.g., 100°C for cyclization) minimizes side reactions like over-reduction of nitro groups .

    Q. How should researchers address contradictions in crystallographic data during structural elucidation?

    • Analysis :

    • Software limitations : SHELX programs are widely used for small-molecule refinement but may struggle with disordered cyclohexyl or indole moieties. Cross-validate with PLATON or Olex2 for twinning or symmetry issues .
    • Data resolution : High-resolution (>1.0 Å) X-ray data is critical for resolving overlapping electron densities in the cyclohexane-acetic acid backbone .

    Q. What computational approaches are suitable for predicting the pharmacological mechanism of this compound?

    • Methods :

    • Molecular docking : Use AutoDock Vina to model interactions with targets like autotaxin (ATX) or GABA receptors, leveraging structural analogs (e.g., anticonvulsant benzothiazole ureas) .
    • ADME prediction : SwissADME can assess bioavailability, particularly for the acetic acid moiety’s solubility and membrane permeability .

    Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

    • Troubleshooting :

    • Metabolic stability : Test liver microsome stability to identify rapid degradation (e.g., ester hydrolysis in the acetic acid group) .
    • Dosing regimens : Adjust formulations (e.g., PEGylation) to enhance bioavailability, as seen in cyclohexane-based anticonvulsants .

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